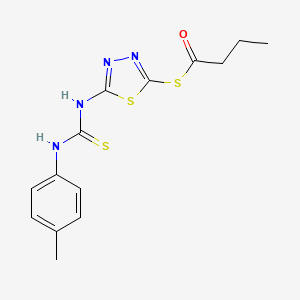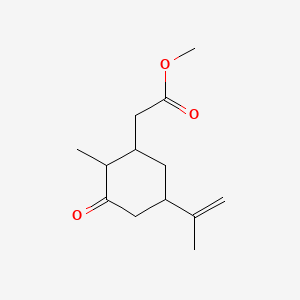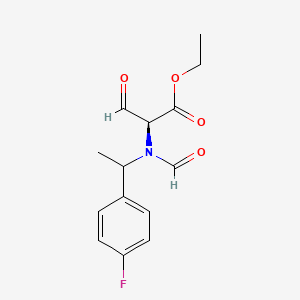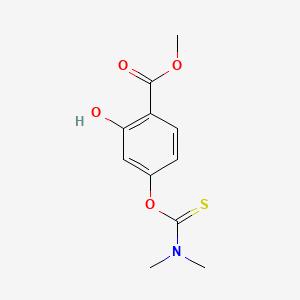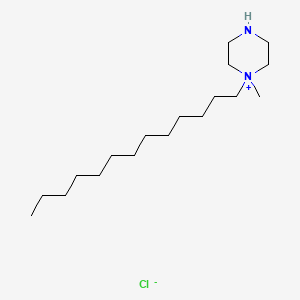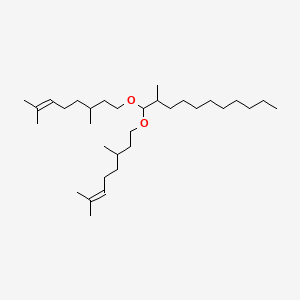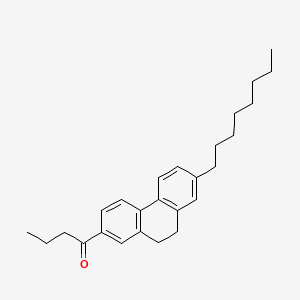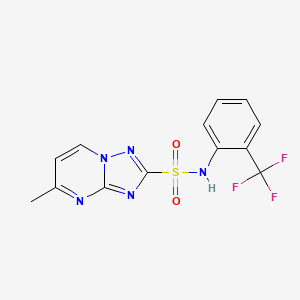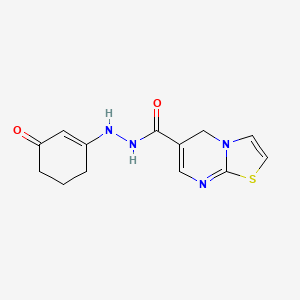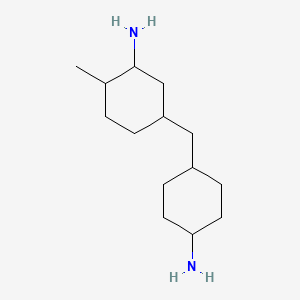
5-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 287-860-2, also known as alkanes, C14-17, chloro, is a chlorinated paraffin. Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes with varying chain lengths and degrees of chlorination. These compounds are widely used in various industrial applications due to their flame retardant properties, plasticizing effects, and chemical stability .
準備方法
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are typically synthesized through the chlorination of n-alkanes. The process involves the reaction of paraffins with chlorine gas in the presence of ultraviolet light or heat. The degree of chlorination can be controlled by adjusting the reaction conditions such as temperature, pressure, and the ratio of chlorine to paraffin .
Industrial Production Methods
Industrial production of chlorinated paraffins involves continuous or batch processes. In a continuous process, n-alkanes are fed into a reactor where they are chlorinated by chlorine gas under controlled conditions. The reaction mixture is then cooled, and the chlorinated paraffins are separated from unreacted paraffins and by-products through distillation .
化学反応の分析
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and acids.
Reduction: Reduction of chlorinated paraffins can lead to the formation of hydrocarbons and hydrogen chloride.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
Oxidation: Chlorinated alcohols, aldehydes, and acids.
Reduction: Hydrocarbons and hydrogen chloride.
Substitution: Various substituted chlorinated paraffins depending on the reagent used.
科学的研究の応用
Chlorinated paraffins have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and potential toxicity.
Medicine: Investigated for their potential use in drug formulations and as antimicrobial agents.
Industry: Widely used as flame retardants, plasticizers, and additives in lubricants and coatings.
作用機序
The mechanism of action of chlorinated paraffins involves their interaction with various molecular targets and pathways. In biological systems, they can disrupt cell membranes, interfere with enzyme activity, and induce oxidative stress. The exact molecular targets and pathways depend on the specific structure and degree of chlorination of the compound .
類似化合物との比較
Chlorinated paraffins can be compared with other similar compounds such as:
Polychlorinated biphenyls (PCBs): Both are chlorinated hydrocarbons, but PCBs have a biphenyl structure, whereas chlorinated paraffins are linear alkanes.
Polybrominated diphenyl ethers (PBDEs): Both are used as flame retardants, but PBDEs contain bromine atoms instead of chlorine.
Chlorinated polyethylene (CPE): Both are chlorinated polymers, but CPE is derived from polyethylene, whereas chlorinated paraffins are derived from n-alkanes.
Chlorinated paraffins are unique due to their varying chain lengths and degrees of chlorination, which allow for a wide range of physical and chemical properties. This versatility makes them suitable for diverse applications in different industries .
特性
CAS番号 |
85586-56-7 |
|---|---|
分子式 |
C14H28N2 |
分子量 |
224.39 g/mol |
IUPAC名 |
5-[(4-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-10-2-3-12(9-14(10)16)8-11-4-6-13(15)7-5-11/h10-14H,2-9,15-16H2,1H3 |
InChIキー |
JSAXUWVOLFGFJS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1N)CC2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
